

discovery and history of 3-Methyl-5-nitropicolinonitrile

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Compound of Interest

Compound Name: 3-Methyl-5-nitropicolinonitrile

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An In-Depth Technical Guide to the Synthesis and Chemistry of **3-Methyl-5-nitropicolinonitrile**

Foreword for the Modern Researcher

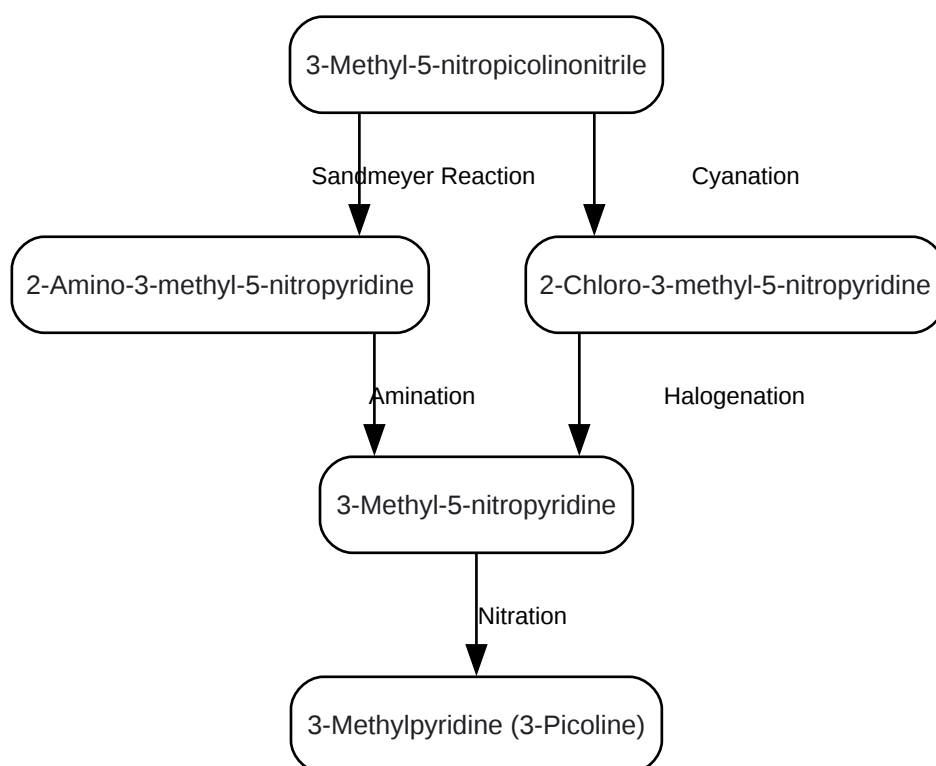
In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity have cemented its role in a vast array of applications. Within this important class of heterocycles, **3-Methyl-5-nitropicolinonitrile** emerges as a compound of significant interest. Its trifunctionalized structure—a methyl group, a nitro group, and a cyano group arrayed on a pyridine ring—offers a rich platform for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of **3-Methyl-5-nitropicolinonitrile**, with a particular focus on its synthesis. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical outcome of established and well-documented synthetic methodologies in pyridine chemistry. This document, therefore, takes a first-principles approach, detailing the probable synthetic routes to this compound based on analogous and well-established reactions. We will explore the strategic considerations behind these synthetic pathways, providing detailed protocols and mechanistic insights to empower researchers in their own investigations.

Section 1: Strategic Approaches to the Synthesis of 3-Methyl-5-nitropicolinonitrile

The synthesis of a polysubstituted pyridine like **3-Methyl-5-nitropicolinonitrile** requires a carefully considered strategy to ensure correct regiochemistry of the functional groups. Two primary retrosynthetic disconnections are most plausible for this target molecule.

Diagram 1: Retrosynthetic Analysis



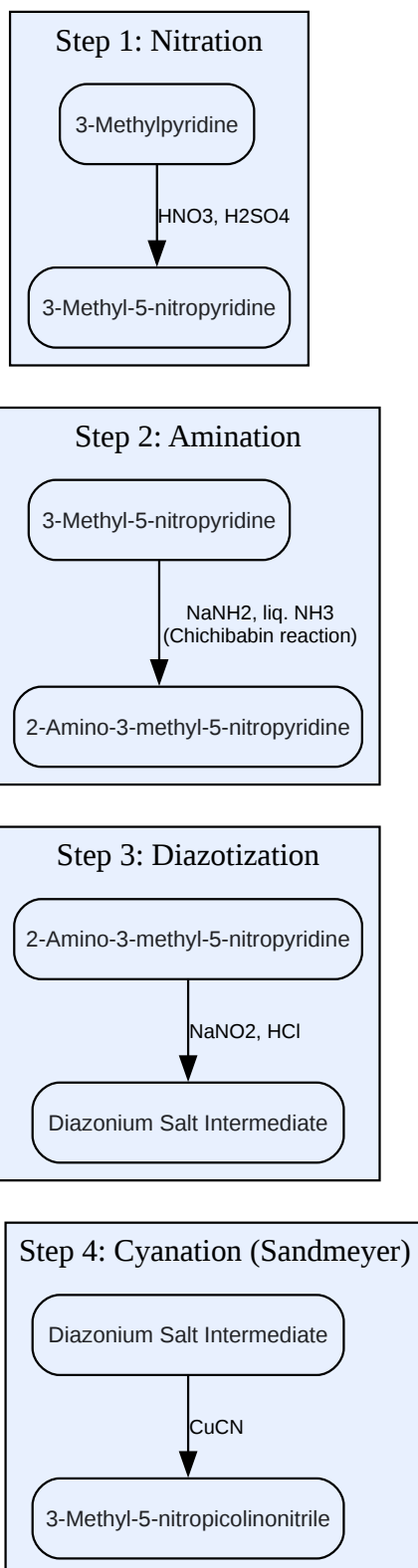
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Caption: Retrosynthetic pathways for **3-Methyl-5-nitropicolinonitrile**.

Pathway A: The Sandmeyer Reaction Approach

This classic and reliable method in aromatic chemistry offers a robust route to the target compound. The key transformation is the conversion of an amino group to a cyano group via a diazonium salt intermediate.^{[1][2][3][4]}

Diagram 2: Sandmeyer Reaction Workflow



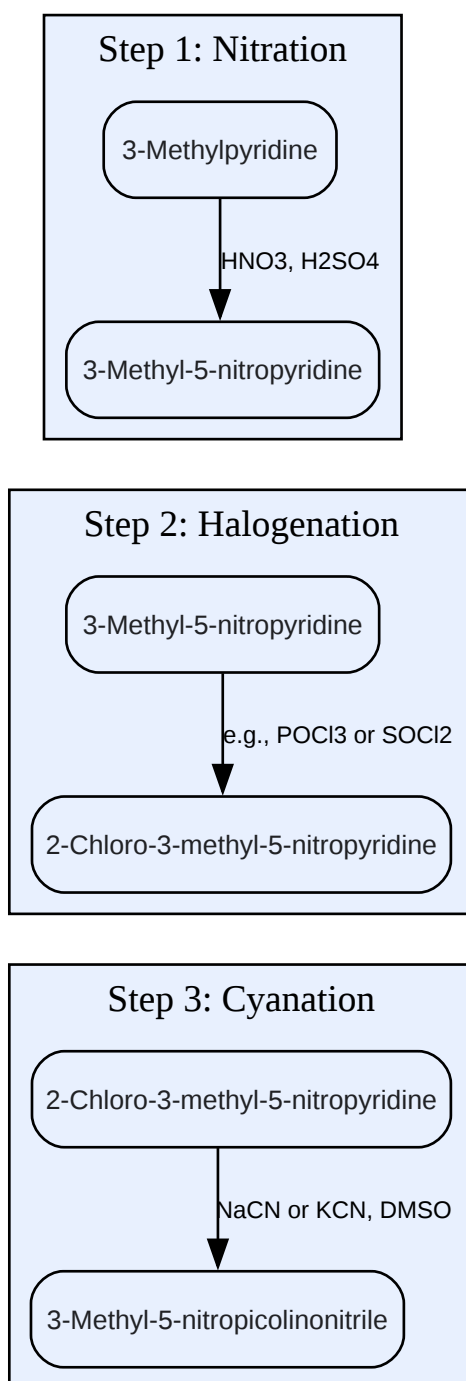
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Caption: Stepwise synthesis via the Sandmeyer reaction.

Pathway B: Cyanation of a Halogenated Precursor

An alternative and equally viable strategy involves the nucleophilic substitution of a halogen on the pyridine ring with a cyanide ion. This approach is particularly useful when the corresponding halo-pyridine is readily accessible.^{[5][6]}

Diagram 3: Halogenation-Cyanation Workflow



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Caption: Synthesis via halogenation followed by cyanation.

Section 2: Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific synthesis of **3-Methyl-5-nitropicolinonitrile**.

Protocol 2.1: Nitration of 3-Methylpyridine

Principle: The nitration of pyridine derivatives is a classic electrophilic aromatic substitution. The strong electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it less reactive than benzene, thus requiring harsh conditions, typically a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO_2^+).

Procedure:

- To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, add 3-methylpyridine dropwise, maintaining the temperature below 10 °C.
- Once the addition is complete, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 30 °C.
- After the addition of the nitrating mixture, the reaction is carefully warmed and maintained at a specific temperature (e.g., 80-90 °C) for several hours to drive the reaction to completion.
- The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
- The crude 3-Methyl-5-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization.

Protocol 2.2: Amination of 3-Methyl-5-nitropyridine (Chichibabin Reaction)

Principle: The Chichibabin reaction is a nucleophilic substitution on the pyridine ring, where an amino group is introduced, typically at the 2- or 4-position. The reaction is carried out with sodium amide in liquid ammonia. The electron-withdrawing nitro group at the 5-position will direct the amination to the 2-position.

Procedure:

- In a flask equipped with a dry ice condenser, liquid ammonia is condensed.
- A catalytic amount of ferric nitrate is added, followed by the slow addition of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide.
- A solution of 3-Methyl-5-nitropyridine in an appropriate solvent (e.g., toluene) is added dropwise to the sodium amide suspension.
- The reaction is stirred for several hours at the temperature of liquid ammonia.
- The reaction is quenched by the careful addition of ammonium chloride, and the ammonia is allowed to evaporate.
- The residue is then treated with water, and the product, 2-Amino-3-methyl-5-nitropyridine, is extracted with an organic solvent and purified.

Protocol 2.3: Sandmeyer Reaction for Cyanation

Principle: This multi-step, one-pot reaction converts the amino group of 2-Amino-3-methyl-5-nitropyridine into a cyano group.^{[1][2][3][4]} The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This unstable intermediate is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group.

Procedure:

- 2-Amino-3-methyl-5-nitropyridine is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric or sulfuric acid) and cooled to 0-5 °C.
- A solution of sodium nitrite in water is added dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.
- In a separate flask, a solution of copper(I) cyanide is prepared.
- The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) cyanide solution.
- The reaction mixture is allowed to warm to room temperature and then heated to facilitate the substitution.
- After cooling, the product is isolated by extraction and purified by chromatography or recrystallization.

Protocol 2.4: Halogenation of 3-Methyl-5-nitropyridine

Principle: The introduction of a chlorine atom at the 2-position of the pyridine ring can be achieved using various chlorinating agents. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.

Procedure:

- 3-Methyl-5-nitropyridine is mixed with an excess of phosphorus oxychloride or thionyl chloride.
- The mixture is heated under reflux for several hours.
- The excess chlorinating agent is removed by distillation under reduced pressure.
- The residue is carefully quenched with ice water and neutralized with a base.
- The product, 2-Chloro-3-methyl-5-nitropyridine, is then extracted with an organic solvent and purified.

Protocol 2.5: Cyanation of 2-Chloro-3-methyl-5-nitropyridine

Principle: The cyano group can be introduced by nucleophilic substitution of the chlorine atom. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, making this substitution feasible.

Procedure:

- 2-Chloro-3-methyl-5-nitropyridine is dissolved in a polar aprotic solvent such as DMSO or DMF.
- Sodium or potassium cyanide is added to the solution.
- The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours.
- The reaction is monitored for the disappearance of the starting material.
- Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
- The crude product is then purified by column chromatography or recrystallization.

Section 3: Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of **3-Methyl-5-nitropicolinonitrile** is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ N ₃ O ₂	-
Molecular Weight	163.13 g/mol	-
Appearance	Expected to be a crystalline solid	Analogy
CAS Number	65169-63-3	[7]
IUPAC Name	3-methyl-5-nitropyridine-2-carbonitrile	[7]

Expected Spectroscopic Data:

- ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro and cyano groups.
- ¹³C NMR: Resonances for the six carbons of the pyridine ring, the methyl carbon, and the nitrile carbon.
- IR Spectroscopy: Characteristic peaks for the C≡N stretch (around 2230 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹).
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Section 4: Applications and Future Directions

3-Methyl-5-nitropicolinonitrile is a versatile building block for organic synthesis. The three distinct functional groups offer multiple handles for further chemical transformations.

- **Pharmaceutical Research:** The pyridine core is a common motif in many biologically active molecules. The nitro group can be reduced to an amine, providing a site for further derivatization. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a wide range of possibilities for the synthesis of novel drug candidates.

- **Agrochemicals:** Substituted pyridines are also prevalent in herbicides and pesticides. The unique substitution pattern of this molecule could be exploited to develop new agrochemicals with improved efficacy and selectivity.
- **Materials Science:** The electron-deficient nature of the pyridine ring, enhanced by the nitro and cyano groups, makes this molecule a potential component in the design of new materials with interesting electronic or optical properties.

The future development of the chemistry of **3-Methyl-5-nitropicolinonitrile** will likely focus on the exploration of its utility in these areas, with an emphasis on developing efficient and sustainable synthetic methods for its derivatives.

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